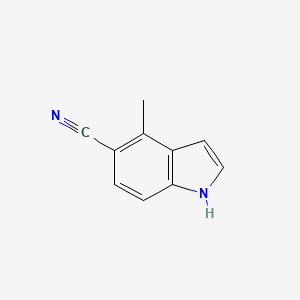

4-Methyl-1h-indole-5-carbonitrile

Description

4-Methyl-1H-indole-5-carbonitrile is a substituted indole derivative featuring a methyl group at position 4 and a cyano group at position 5 of the indole scaffold. Indole derivatives are widely studied due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The cyano group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the methyl group contributes steric and electronic effects.

Properties

CAS No. |

671215-70-6 |

|---|---|

Molecular Formula |

C10H8N2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

4-methyl-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C10H8N2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-5,12H,1H3 |

InChI Key |

ABJVCZGZCOSCTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C=CN2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Variations in Substituents

- 5-Methyl-3-phenyl-1H-indole-2-carbonitrile (): Structure: Methyl at position 5, phenyl at position 3, and cyano at position 2. Physical Properties: Melting point (mp) ~168°C, higher than typical indole-carbonitriles due to phenyl substitution. Spectroscopy: IR absorption at 2189 cm⁻¹ (C≡N), consistent with cyano groups. NMR data (δ 1.81 ppm for CH₃) reflect electronic shielding from the phenyl group.

- 5-Cyanoindole and 6-Cyanoindole (): Structure: Cyano groups at positions 5 or 6 without methyl substitution. Physical Properties: 5-Cyanoindole (CAS 1074-86-8) has a mp of 140–146°C, lower than methyl-substituted analogs due to reduced crystallinity. Application: Commercial availability (Kanto Reagents) highlights their utility as intermediates.

Halogenated Derivatives

- 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) and analogs ():

- Structure : Halogens (Cl, Br, I) at positions 5 or 6, paired with imidazolyl groups.

- Physical Properties : High thermal stability (mp >200°C) due to halogenated and heterocyclic substituents.

- Spectroscopy : IR absorption for C≡N absent in data, but NMR signals (e.g., δ 7.33 ppm for aromatic protons) suggest electronic deshielding from halogens.

- Key Difference : Halogens enhance molecular weight and lipophilicity, critical for bioactive molecule design.

Extended Aromatic Systems

- 3-(4-Fluorophenyl)-5-hydroxy-1-phenyl-2-methyl-1H-benzo[g]indole-4-carbonitrile (11a) (): Structure: Benzo[g]indole core with fluorophenyl and hydroxy groups. Physical Properties: mp 250–252°C, significantly higher due to fused aromatic rings and hydrogen bonding. Application: Extended conjugation improves fluorescence properties, relevant for optoelectronic materials.

Amino-Substituted Derivatives

- 3-(Dimethylamino)methyl-1H-indole-5-carbonitrile (): Structure: Dimethylaminomethyl at position 3 and cyano at position 5. Application: Commercial availability (Sigma-Aldrich) suggests use in drug discovery. Key Difference: The amino group enhances solubility in polar solvents and may modulate receptor binding in bioactive contexts.

Protected/Functionalized Derivatives

- 1-Tosyl-1H-indole-5-carbonitrile ():

- Structure : Tosyl (p-toluenesulfonyl) group at position 1.

- Physical Properties : Density 1.27 g/cm³, higher due to the sulfonyl group.

- Application : Tosyl protection stabilizes the indole nitrogen for further functionalization.

- Key Difference : Sulfonyl groups alter electronic properties and reactivity, enabling selective syntheses.

Research Implications

- Synthetic Strategies : Substituent position (e.g., 4-methyl vs. 5-methyl) and protecting groups (e.g., tosyl) dictate reaction pathways and yields.

- Material Science : Extended aromatic systems () offer insights into designing luminescent or conductive materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.